An In-depth Technical Guide to 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid
An In-depth Technical Guide to 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid, a deuterated analog of a key intermediate in the synthesis of the diuretic drug Bumetanide. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, offering insights into its synthesis, characterization, and application as an internal standard.
Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis
In the landscape of drug development and clinical pharmacology, the precise quantification of drug molecules and their metabolites in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable LC-MS assays. These standards, which are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes like deuterium (²H or D), co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement. This co-behavior allows for accurate correction of variations during sample preparation and analysis, leading to highly precise and accurate quantification.
3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic acid is the deuterated form of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, a known impurity and synthetic precursor of Bumetanide.[1] Its primary utility lies in its role as an internal standard for the quantification of Bumetanide and its metabolites in pharmacokinetic and bioequivalence studies. The five deuterium atoms on the phenoxy ring provide a distinct mass shift, ensuring that its mass spectrometric signal does not interfere with that of the non-labeled analyte.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of an analytical standard is crucial for its effective use. While specific experimental data for the deuterated form is not widely published, the properties can be inferred from its non-deuterated counterpart and general principles of isotopic labeling.
| Property | 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid | Data Source |
| CAS Number | 1072125-53-1 | 28328-53-2 | [2] |
| Molecular Formula | C₁₃H₅D₅N₂O₇S | C₁₃H₁₀N₂O₇S | [2] |
| Molecular Weight | 343.3 g/mol | 338.30 g/mol | [1][2] |
| Appearance | Expected to be a yellow to brownish-yellow solid | Yellow to Brownish Yellow Solid | [1] |
| Melting Point | Not reported; expected to be similar to the non-deuterated form | 251-253 °C | [1] |
| Solubility | Not reported; likely soluble in DMSO and methanol | Slightly soluble in DMSO and Methanol | [3] |
| Purity | Typically >98% from commercial suppliers | >95% | [1] |
Note: The properties of the deuterated compound are largely based on data from its non-deuterated analog and typical specifications for isotopically labeled standards.
Structural Elucidation
The chemical structure of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid is presented below. The five deuterium atoms are located on the phenoxy ring, providing a stable isotopic label.
Caption: Chemical structure of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid.
Synthesis and Purification
The synthesis of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid is not extensively detailed in publicly available literature. However, a logical synthetic route can be derived from the known synthesis of its non-deuterated analog.[4] The key step involves the nucleophilic aromatic substitution of a chlorine atom with a phenoxide.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule.
Step-by-Step Synthetic Protocol (Representative)
This protocol is adapted from the synthesis of the non-deuterated analog and serves as a guiding framework.
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Preparation of Sodium Phenoxide-d5: In a suitable reaction vessel, dissolve phenol-d6 in an aqueous solution of sodium hydroxide. This reaction is typically performed at room temperature.
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Nucleophilic Aromatic Substitution: To a solution of 4-chloro-3-nitro-5-sulfamoylbenzoic acid in water, add the freshly prepared sodium phenoxide-d5 solution.
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Reaction Conditions: Heat the reaction mixture to approximately 80-90°C and maintain this temperature with stirring for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Isolation: After cooling the reaction mixture, the product is precipitated by acidification with a mineral acid such as hydrochloric acid. The resulting solid is collected by filtration, washed with water, and dried.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized standard.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic distribution. For 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid, the expected monoisotopic mass is approximately 343.05 Da. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the protons on the benzoic acid ring and the sulfamoyl and carboxylic acid groups. The characteristic signals for the phenoxy group protons will be absent, confirming successful deuteration.
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¹³C NMR: The ¹³C NMR spectrum will show signals for all 13 carbon atoms in the molecule.
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²H NMR (Deuterium NMR): This technique can be used to confirm the presence and location of the deuterium atoms on the phenoxy ring.
Application as an Internal Standard in Bioanalysis
The primary application of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid is as an internal standard for the quantification of Bumetanide in biological matrices like plasma and urine.
Rationale for Use
As a stable isotope-labeled analog of a close structural relative to Bumetanide, it exhibits nearly identical chemical and physical properties. This ensures that it behaves similarly to Bumetanide during sample extraction, chromatography, and ionization in the mass spectrometer, thereby providing accurate correction for any analytical variability.
Representative Experimental Workflow for Bumetanide Quantification
The following is a representative workflow for the analysis of Bumetanide in human plasma using 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid as an internal standard.
Caption: Bioanalytical workflow for Bumetanide.
Step-by-Step Bioanalytical Protocol (Representative)
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Sample Preparation:
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To a 100 µL aliquot of human plasma, add 10 µL of a working solution of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid in methanol.
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Vortex the sample briefly.
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Add 300 µL of acetonitrile to precipitate the plasma proteins.
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Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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LC-MS/MS Analysis:
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Liquid Chromatography:
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Column: C18, 2.1 x 50 mm, 1.8 µm
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Flow rate: 0.3 mL/min
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Injection volume: 5 µL
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Mass Spectrometry:
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Ionization mode: Electrospray Ionization (ESI), negative mode
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MRM transitions:
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Bumetanide: [Precursor ion] -> [Product ion]
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3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid: [Precursor ion+5] -> [Product ion]
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Data Analysis:
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The concentration of Bumetanide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of Bumetanide.
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Safety and Handling
While specific toxicological data for 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid is not available, it should be handled with the same precautions as its non-deuterated analog and other laboratory chemicals. The non-deuterated form is classified as a skin, eye, and respiratory irritant.[5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid is a valuable tool for researchers in the field of pharmaceutical analysis. Its use as a stable isotope-labeled internal standard enables the development of highly accurate and precise bioanalytical methods for the quantification of Bumetanide. This guide provides a foundational understanding of its properties, synthesis, and application, empowering scientists to confidently incorporate this critical reagent into their research and development workflows.
References
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Amzeal Research. 3-Nitro-4-Phenoxy-5-Sulfamoylbenzoic Acid D5. Available from: [Link]
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PubChem. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
- Manidhar, M., et al. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry, 1(3), 560-564.
- Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
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British Pharmacopoeia. BRITISH PHARMACOPOEIA CHEMICAL REFERENCE SUBSTANCE INFORMATION LEAFLET 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID. Available from: [Link]
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ACP. 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid. Available from: [Link]
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Pharmaffiliates. Bumetanide Related Compound B (3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid). Available from: [Link]
